molecular formula C7H13NO B13178015 3-(Azetidin-3-yl)butan-2-one

3-(Azetidin-3-yl)butan-2-one

Cat. No.: B13178015
M. Wt: 127.18 g/mol
InChI Key: PBOGSXPUNLANAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)butan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)butan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

. This photochemical reaction is highly efficient and provides a direct route to azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis and continuous flow chemistry are potential techniques for enhancing the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Azetidin-3-yl)butan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, azetidin-2-ones, a related class of compounds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

3-(Azetidin-3-yl)butan-2-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(azetidin-3-yl)butan-2-one

InChI

InChI=1S/C7H13NO/c1-5(6(2)9)7-3-8-4-7/h5,7-8H,3-4H2,1-2H3

InChI Key

PBOGSXPUNLANAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.